2,4-Dichloro-6-methylpyrimidine

Overview

Description

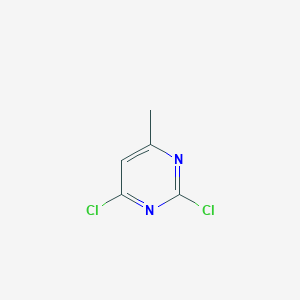

2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) is a halogenated pyrimidine derivative characterized by chlorine atoms at the 2- and 4-positions and a methyl group at the 6-position. It is synthesized via chlorination of 2,4-dihydroxy-6-methylpyrimidine using POCl₃ and pyridine, yielding an 85% pure product with a melting point of 46–47°C and distinct spectral signatures (¹H-NMR: δ 7.19, 2.54 ppm; MS: m/z 163.1) . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, owing to its regioselective reactivity and structural adaptability .

Preparation Methods

Chlorination of 6-Methylpyrimidine Derivatives

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The most conventional route involves reacting 6-methylpyrimidin-2,4-diol with excess POCl₃ under catalytic conditions. A typical procedure employs N,N-diethylaniline as a base to sequester HCl, facilitating nucleophilic substitution .

Reaction Conditions :

-

Molar Ratio : 1:5 (diol:POCl₃)

-

Temperature : 110–120°C (reflux)

-

Time : 6–8 hours

-

Yield : 70–75%

Mechanism :

POCl₃ acts as both a solvent and chlorinating agent, converting hydroxyl groups to chlorides via a two-step process:

-

Formation of phosphorylated intermediate.

-

Displacement by chloride ion under acidic conditions.

Limitations :

-

Corrosive reagents necessitate specialized equipment.

Triphosgene as a Safer Chlorination Alternative

Recent patents demonstrate triphosgene’s efficacy in replacing POCl₃ for dichlorination. In a two-step synthesis adapted from 4,6-dichloro-2-methylpyrimidine production :

Step 1: Synthesis of 6-Methylpyrimidine-2,4-diol

-

Reactants : Dimethyl malonate (1.0 eq), acetamidine hydrochloride (1.2 eq), sodium methoxide (3.0 eq) in methanol.

-

Conditions : Ice bath → 25°C, 4 hours.

-

Workup : Acidification to pH 1–2 with HCl, crystallization at 0°C .

Step 2: Dichlorination with Triphosgene

-

Reactants : 6-Methylpyrimidine-2,4-diol (1.0 eq), triphosgene (2.4 eq), N,N-diethylaniline (2.5 eq) in dichloroethane.

-

Conditions : Reflux (83°C), 6 hours.

-

Workup : Washing with dilute HCl, drying (Na₂SO₄), recrystallization .

Advantages :

-

Eliminates phosgene gas risks.

-

Higher atom economy (triphosgene releases three equivalents of Cl⁻).

Cyclocondensation of β-Dicarbonyl Compounds with Amidines

Acetamidine and Ethyl Acetoacetate Route

Forming the pyrimidine ring de novo allows precise positioning of substituents:

Reaction Scheme :

Optimized Parameters :

-

Chlorination : POCl₃ or triphosgene as above.

Yield : 80–85% (over two steps).

Halogen Exchange Reactions

Displacement of Sulfonate Groups

Introducing chlorine via sulfonate intermediates offers regioselectivity:

Procedure :

-

Methanesulfonylation : Treat 2,4-dihydroxy-6-methylpyrimidine with methanesulfonyl chloride (2.2 eq) in pyridine.

-

Chloride Substitution : React mesylated intermediate with LiCl (2.5 eq) in DMF at 80°C.

Yield : 65–70%.

Drawbacks :

-

Multi-step synthesis reduces overall efficiency.

-

Mesylation requires anhydrous conditions.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times significantly:

Protocol :

-

Reactants : Acetamidine hydrochloride (1.2 eq), ethyl acetoacetate (1.0 eq), NaHCO₃ (3.0 eq).

-

Conditions : 150 W, 120°C, 15 minutes.

-

Post-Irradiation : Chlorinate using triphosgene as in Section 1.2.

Yield : 78% (diol) → 88% (dichloro product).

Benefits :

-

10-fold reduction in cyclocondensation time.

-

Enhanced purity due to reduced side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Safety | Scalability |

|---|---|---|---|---|

| POCl₃ Chlorination | 70–75 | 6–8 h | Low (toxic gas) | Moderate |

| Triphosgene Chlorination | 90–92 | 6 h | High | Excellent |

| Cyclocondensation | 80–85 | 10 h (total) | Moderate | Good |

| Microwave-Assisted | 88 | 0.25 h + 6 h | High | Limited |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form biaryl and heteroaryl compounds.

Common Reagents and Conditions

Aminolysis: Reaction with amines in the presence of a base such as potassium carbonate.

Thiolysis: Reaction with thiols under basic conditions.

Cross-Coupling: Use of palladium catalysts and bases like sodium carbonate in solvents such as dioxane.

Major Products Formed

Aminopyrimidines: Formed by substitution with amines.

Thiolated Pyrimidines: Formed by substitution with thiols.

Biaryl and Heteroaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

Agricultural Chemistry

Herbicide Synthesis

2,4-Dichloro-6-methylpyrimidine serves as a crucial intermediate in the synthesis of herbicides. Its selective action allows for effective control of unwanted plant growth while minimizing damage to crops. This characteristic makes it valuable for sustainable agricultural practices .

Case Study : Research has shown that derivatives of this compound can enhance the efficacy of herbicides, leading to improved crop yields and reduced environmental impact. For instance, formulations containing this compound have demonstrated significant effectiveness against common weeds without harming surrounding crops.

Pharmaceutical Development

Anticancer and Antiviral Agents

The compound is utilized in the synthesis of various pharmaceuticals targeting viral infections and cancer. Notably, derivatives of this compound have been developed as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in treating non-small cell lung cancer (NSCLC).

| Compound | Activity | IC50 (μM) | Selectivity |

|---|---|---|---|

| L-18 | 81.9% inhibition on EGFR T790M/L858R | 0.65 ± 0.06 | High against cancer cells |

Case Study : A study highlighted the synthesis of 19 derivatives of this compound, with L-18 showing promising anticancer activity and minimal toxicity to normal cells . This indicates its potential as a drug candidate warranting further investigation.

Material Science

Specialty Polymers and Coatings

In material science, this compound is employed in developing specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are essential for various industrial applications.

| Application | Benefits |

|---|---|

| Coatings | Improved resistance to chemicals and UV light |

| Polymers | Enhanced mechanical properties |

Analytical Chemistry

Reference Standard in Analytical Methods

This compound acts as a reference standard in analytical chemistry, aiding in the detection and quantification of similar compounds in complex mixtures. Its role is crucial for quality control in laboratories.

Application Example : In chromatographic methods, this compound is used to calibrate instruments for accurate measurements of pesticide residues in agricultural products.

Biochemistry

Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition and metabolic pathways. Understanding these processes can lead to innovative therapeutic strategies.

Case Study : Investigations into its effects on specific enzymes have provided insights into biochemical processes that could inform drug development strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Thermochemical Properties

Compared to positional isomers such as 2,4-dichloro-5-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine, 2,4-dichloro-6-methylpyrimidine exhibits distinct thermochemical stability. Enthalpies of formation (ΔfH°m) in the gas phase vary significantly:

| Compound | ΔfH°m (kJ/mol) |

|---|---|

| This compound | 70.5 ± 3.0 |

| 2,4-Dichloro-5-methylpyrimidine | 79.6 ± 4.1 |

| 4,6-Dichloro-2-methylpyrimidine | 68.7 ± 3.3 |

| 4,6-Dichloro-5-methylpyrimidine | 78.1 ± 2.5 |

The lower enthalpy of this compound suggests enhanced thermodynamic stability, likely due to favorable steric and electronic interactions between substituents .

Regioselective Reactivity in Substitution Reactions

This compound demonstrates preferential substitution at the 4-position over the 2-position. For example:

- Palladium-catalyzed coupling with arylzinc reagents occurs predominantly at C4, attributed to electronic effects and reduced steric hindrance .

- Nucleophilic aromatic substitution with alkylamines yields a 1:2 ratio of C2:C4 products, favoring C4 substitution .

In contrast, triflyloxypyrimidines (e.g., 2,4-difluorophenyl-6-methylpyrimidine) exhibit higher reactivity than chloropyrimidines, enabling faster cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

This compound derivatives exhibit favorable drug-likeness:

Biological Activity

2,4-Dichloro-6-methylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimalarial properties, potential as an epidermal growth factor receptor (EGFR) inhibitor, and cytotoxicity assessments.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6. This specific arrangement contributes to its biological activities.

Antimalarial Activity

Recent studies have evaluated the antimalarial activity of derivatives of this compound against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the in vitro antimalarial activity of selected compounds derived from this pyrimidine:

| Compound | IC50 (µM) D6 Strain | IC50 (µM) W2 Strain | Cytotoxicity (Vero Cells) |

|---|---|---|---|

| 5j | 0.13 | 0.14 | Non-cytotoxic up to 4.76 µg/mL |

| 5e | 0.27 | 0.30 | Non-cytotoxic |

| 5k | 0.39 | 0.48 | Non-cytotoxic |

These results indicate that certain derivatives exhibit potent antimalarial activity with IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine (CQ). For instance, compound 5j demonstrated an impressive selectivity index greater than 80 against CQ-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that the presence of chlorine at the 4th position of the pyrimidine ring enhances the activity against both sensitive and resistant strains of P. falciparum. Furthermore, modifications to the amine substituents have been shown to improve efficacy; for example, replacing secondary cyclic amines with primary amines resulted in increased activity .

Inhibition of EGFR Kinase

In addition to its antimalarial properties, derivatives of this compound have been investigated for their potential as inhibitors of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer (NSCLC) treatment. A notable compound from this series, designated L-18, exhibited:

- Inhibitory Activity: 81.9% inhibition against EGFR T790M/L858R mutations.

- Antiproliferative Activity: An IC50 value of 0.65 ± 0.06 μM against H1975 cells.

- Mechanism: Induction of apoptosis and cell cycle arrest in cancer cells.

In vivo studies demonstrated that L-18 did not cause significant toxicity in normal cells while effectively suppressing tumor growth in xenograft models .

Cytotoxicity Studies

Cytotoxicity assessments have shown that many derivatives of this compound are non-cytotoxic at concentrations up to 4.76 µg/mL when tested against Vero cell lines. This suggests a favorable safety profile for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,4-Dichloro-6-methylpyrimidine critical for experimental design?

- Methodological Answer: The compound’s physical properties are foundational for reaction setup and purification:

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 44–47 | |

| Boiling Point (°C) | 219 | |

| Molecular Weight (g/mol) | 163 | |

| Flash Point (°C) | 113 (closed cup) |

- Implications:

- The low melting point requires refrigeration for storage to prevent degradation.

- High boiling point suggests suitability for high-temperature reactions (e.g., cross-coupling).

- Flash point indicates flammability risks, necessitating inert atmospheres for high-temperature work .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE Requirements: Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (common for chlorinated pyrimidines) .

- Ventilation: Use fume hoods or gloveboxes to prevent inhalation of vapors during synthesis .

- Waste Disposal: Classify as corrosive (UN 3263) and dispose via certified hazardous waste facilities to avoid environmental contamination .

Q. Which spectroscopic techniques are used to characterize this compound, and what key features are observed?

- Methodological Answer:

- FTIR/Raman: Detect C-Cl (600–800 cm⁻¹) and C-N (1200–1400 cm⁻¹) stretching vibrations. Theoretical DFT studies (B3LYP/6-311++G**) predict vibrational modes for structural validation .

- NMR: The methyl group (δ ~2.5 ppm in H NMR) and chlorine-substituted carbons (δ ~150–160 ppm in C NMR) confirm regiochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer:

- Functional Selection: B3LYP or B3PW91 with cc-pVTZ basis sets calculate electron density distribution. Exact exchange terms improve accuracy for halogenated systems .

- Reactivity Insights:

- The methyl group at C6 donates electrons, reducing electrophilicity at C4 compared to C2.

- LUMO maps identify C2 and C4 as preferred sites for nucleophilic attack, validated by experimental regioselectivity .

Q. How to resolve contradictions in reaction yields during cross-coupling with this compound?

- Methodological Answer:

- Variable Optimization:

- Catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts coupling efficiency with aryl stannanes (e.g., 2-(tributylstannyl)pyridine) .

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts.

- Control Experiments:

- Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of chloro groups).

- Use F NMR for fluorous-tagged derivatives to track displacement efficiency .

Q. What role does this compound play in fluorous synthesis, and how do conditions influence tag displacement?

- Methodological Answer:

- Synthetic Workflow:

Tagging: React with 1H,1H,2H,2H-perfluorodecanethiol to introduce a fluorous tag at C4 .

Oxidation: Convert thioether to sulfone using mCPBA to activate for displacement.

Displacement: Amines or thiols replace the sulfone under mild conditions (e.g., DCM, 25°C).

- Key Factors:

- Solvent Polarity: Higher polarity (e.g., THF) improves tag solubility but slows displacement kinetics.

- Temperature: Elevated temperatures (50–60°C) accelerate reactions but risk decomposition .

Q. How does electronic structure govern regioselectivity in bis-substitution reactions of this compound?

- Methodological Answer:

- Substitution Patterns:

- C2 vs. C4 Reactivity: C2 is more electron-deficient due to adjacent chlorines, favoring nucleophilic attack. Methyl at C6 sterically hinders C4 in some cases .

- Case Study: Reaction with 4-ethoxycarbonylisoxazolone at 130°C yields bis-substituted products at C2 and C4. Kinetic vs. thermodynamic control can be probed via time-resolved H NMR .

Q. Data Contradiction Analysis

Properties

IUPAC Name |

2,4-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLKROSJMNFSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063868 | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-21-5 | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N8JD43WQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.